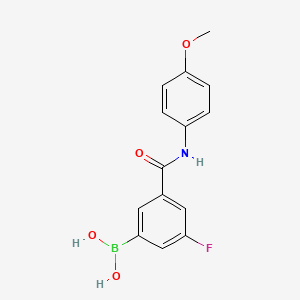

3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid

Description

3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid is a fluorinated arylboronic acid derivative featuring a carbamoyl group substituted with a 4-methoxyphenyl moiety. Its boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for biaryl bond formation . The fluorine atom at the 3-position and the electron-donating methoxy group on the carbamoyl substituent influence its electronic and steric properties, making it distinct from related compounds. This compound is utilized in pharmaceutical research, materials science, and sensor development, though its specific applications depend on structural modifications .

Properties

Molecular Formula |

C14H13BFNO4 |

|---|---|

Molecular Weight |

289.07 g/mol |

IUPAC Name |

[3-fluoro-5-[(4-methoxyphenyl)carbamoyl]phenyl]boronic acid |

InChI |

InChI=1S/C14H13BFNO4/c1-21-13-4-2-12(3-5-13)17-14(18)9-6-10(15(19)20)8-11(16)7-9/h2-8,19-20H,1H3,(H,17,18) |

InChI Key |

VUPXLEICJCYVBD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 4-methoxyaniline.

Formation of Intermediate: The 3-fluorobenzoic acid is first converted to an intermediate compound through a series of reactions, including halogenation and nitration.

Coupling Reaction: The intermediate is then coupled with 4-methoxyaniline under specific conditions to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

Boronic acids are widely used in cross-coupling reactions, particularly with aryl halides. For example:

-

Mechanism : The boronic acid undergoes transmetallation with a palladium catalyst, followed by oxidative addition with an aryl halide, and reductive elimination to form a biaryl bond .

-

Influence of Substituents : The 4-methoxyphenylcarbamoyl group may act as an electron-donating group, potentially accelerating transmetallation. The fluoro substituent at position 3 could modulate electronic effects, though its impact on reaction efficiency may vary depending on regioselectivity.

Hydrolysis and Stability

Boronic acids are generally stable under neutral conditions but can undergo hydrolysis under acidic or basic conditions:

-

Hydrolysis : In aqueous solutions, boronic acids may form boric acid and phenol derivatives. The methoxycarbonyl group (if present) could undergo hydrolysis to a carboxylic acid under specific conditions .

-

Thermal Stability : The melting point of structurally similar compounds (e.g., 3-Fluoro-4-methoxycarbonylphenylboronic acid) ranges from 180–184°C , suggesting moderate thermal stability.

Functional Group Transformations

The 4-methoxyphenylcarbamoyl group may participate in reactions such as:

-

Amide Hydrolysis : Conversion to a carboxylic acid under acidic/basic conditions.

-

Ureide or Carbamate Formation : Potential reaction with isocyanates or amines to form extended amide linkages.

Limitations of Current Data

The provided search results lack direct references to 3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid . Reactions are inferred from:

For conclusive data, consult specialized databases (e.g., Reaxys) or experimental studies focused on this compound.

Scientific Research Applications

Medicinal Chemistry Applications

a. Inhibitors of Enzymatic Activity

3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid has been investigated for its ability to act as an inhibitor in specific enzymatic pathways. For instance, boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine. This property makes them valuable in developing drugs targeting diseases such as cancer and metabolic disorders.

b. Antiprotozoal Agents

Research has indicated that boron-containing compounds can exhibit antiprotozoal activity. Compounds similar to this compound have been synthesized and tested for their efficacy against protozoal infections, suggesting that this compound may also hold promise in treating such conditions .

Synthetic Methodologies

a. Suzuki Coupling Reactions

This compound serves as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, allowing the synthesis of complex organic molecules from simpler precursors. The presence of the boronic acid functional group facilitates the coupling with aryl halides, leading to the formation of various biaryl compounds .

b. Regioselective Synthesis

The compound can be utilized in regioselective syntheses where specific substitutions on aromatic rings are required. Its ability to participate in reactions such as arylation and cyanation under mild conditions allows for the selective introduction of functional groups, which is essential in the development of pharmaceuticals .

Case Studies and Research Findings

a. Inhibitory Activity Studies

In a study examining the structure-activity relationship (SAR) of phenylboronic acid derivatives, it was found that modifications at specific positions on the phenyl ring significantly impacted inhibitory potency against certain targets like PCSK9/LDLR interactions. The incorporation of methoxy groups at para positions enhanced the inhibitory activity, indicating that this compound could be a candidate for further development in this area .

b. Synthesis of Novel Compounds

Researchers have synthesized various derivatives of this compound to explore their biological activities. For example, derivatives with different substituents were tested for their potential as microtubule inhibitors, demonstrating that modifications can lead to enhanced biological activity .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Inhibitors for enzymatic pathways; potential antiprotozoal agents |

| Synthetic Methodologies | Key role in Suzuki coupling reactions; regioselective synthesis |

| Biological Activity | Structure-activity relationship studies indicating potential for drug development |

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug design. The fluorine atom and methoxyphenylcarbamoyl group contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Substituent Effects on the Carbamoyl Group

Notes:

- Methoxy vs. Nitro Groups : The methoxy group in the target compound donates electrons via resonance, stabilizing the boronic acid moiety and reducing its cross-coupling reactivity compared to nitro-substituted analogs .

- Morpholine/Piperidine Derivatives : Cyclic amines like morpholine increase hydrophilicity, making these derivatives suitable for biological applications .

Fluorine Substitution Position

Key Findings :

- 3-Fluoro vs. 2-Fluoro : The 2-fluoro isomer exhibits higher reactivity due to reduced steric hindrance near the boronic acid group, facilitating faster cross-coupling .

- 4-Fluoro Derivatives : Fluorine at the 4-position often leads to steric clashes, reducing catalytic efficiency in Suzuki reactions .

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid, and how is purity ensured?

The compound is typically synthesized via sequential functionalization. First, the boronic acid moiety is introduced through lithiation-borylation of a fluorinated benzene precursor. The 4-methoxyphenylcarbamoyl group is then added via carbodiimide-mediated coupling (e.g., EDC/HOBt). Purification involves column chromatography (silica gel, eluting with dichloromethane/methanol) followed by recrystallization from ethanol/water. Purity (>98%) is verified via HPLC (C18 column, acetonitrile/water gradient) and F NMR to confirm absence of hydrolyzed by-products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals indicate structural integrity?

- B NMR : A sharp singlet near δ 30 ppm confirms the boronic acid group.

- F NMR : A singlet at δ -110 to -115 ppm indicates the fluorine substituent’s position.

- IR : Stretching bands at ~1700 cm (amide C=O) and ~3200 cm (B–OH) validate functional groups.

- Mass spectrometry (HRMS) : Exact mass matching [M–H] ensures molecular formula consistency .

Q. What storage conditions are optimal to prevent degradation of this boronic acid?

Store under inert gas (argon or nitrogen) at 0–6°C to minimize boroxine formation. Desiccate with silica gel to avoid hydrolysis, which can reduce reactivity in cross-coupling reactions. Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxyphenylcarbamoyl group influence Suzuki-Miyaura coupling efficiency?

The electron-donating methoxy group enhances the carbamoyl moiety’s stability but introduces steric hindrance, slowing transmetalation. Kinetic studies (monitored via B NMR) show that coupling with electron-deficient aryl halides (e.g., 4-nitrobromobenzene) requires elevated temperatures (80–100°C) and Pd(PPh) as a catalyst. Yields drop by ~20% compared to unsubstituted analogs due to reduced boron nucleophilicity .

Q. What computational methods predict the reactivity of this compound in catalytic cycles?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the transition state of transmetalation. The carbamoyl group’s electron-withdrawing nature increases the boronate’s Lewis acidity, lowering the activation energy for Pd–B bond formation. Solvent effects (e.g., THF vs. DMF) are simulated using COSMO-RS to optimize reaction conditions .

Q. How can contradictory catalytic activity data using Pd(OAc)2_22 vs. PdCl2_22(dppf) be resolved?

Pd(OAc) requires stronger bases (e.g., KCO) to generate active Pd(0), whereas PdCl(dppf) precludes this step, accelerating reactions. However, the dppf ligand’s bulkiness may clash with the carbamoyl group, reducing yields by 15–30% in sterically hindered systems. Controlled experiments with kinetic profiling are recommended to identify ligand-activity relationships .

Q. What strategies mitigate by-product formation during large-scale synthesis?

- Temperature control : Maintain <5°C during borylation to suppress boroxine rings.

- Slow carbamoyl coupling : Use syringe pumps for gradual reagent addition, reducing dimerization.

- Workup : Aqueous washes (pH 7–8) remove unreacted intermediates, validated by TLC (R = 0.3 in ethyl acetate/hexane 1:1) .

Methodological Considerations

- Purity assessment : Combine elemental analysis (%B within ±0.3% theoretical) with B NMR integration to quantify active boronic acid content .

- Reaction optimization : Design of Experiments (DoE) with variables like catalyst loading, solvent polarity, and temperature identifies robust conditions for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.